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molecular formula C14H19NO2 B1597887 Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one CAS No. 71592-43-3

Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one

Cat. No. B1597887
M. Wt: 233.31 g/mol
InChI Key: HPYQDDXKEGCTGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06284755B1

Procedure details

To 1.6 M n-BuLi in hexane (31.3 mL, 50 mmol) at 0° C. was added a solution of 2,2,6,6-tetramethyl piperidine (8.43 mL, 50 mmol) in anh. THF (100 mL) over 5 min. N-methylcaprolactam (6.41 mL, 50 mmol) in anhydrous THF (20 mL) was added. After stirring the reaction mixture for 10 min, a further portion of 1.6M n-BuLi in hexane (31.3 mL, 50 mmol) was added, the mixture was stirred for 10 min, and 2-chloroanisole (6.34 mL, 50 mmol) was added. After stirring for 30 min under Ar, the reaction was quenched with H2O, stirred for 30 min, concentrated in vacuo, diluted with EtOAc and washed with 5N HCl (100 mL) and brine. The organic layer was dried (MgSO4), concentrated and purified using SiO2 chromatography (10% EtOAc/CH2Cl2) to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31.3 mL
Type
reactant
Reaction Step One
Quantity
8.43 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.41 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
31.3 mL
Type
reactant
Reaction Step Three
Quantity
6.34 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li]CCCC.CCCCCC.CC1(C)CCCC(C)(C)N1.[CH3:22][N:23]1[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][C:24]1=[O:30].Cl[C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=1[O:38][CH3:39]>C1COCC1>[CH3:39][O:38][C:33]1[CH:32]=[C:37]([CH:25]2[CH2:26][CH2:27][CH2:28][CH2:29][N:23]([CH3:22])[C:24]2=[O:30])[CH:36]=[CH:35][CH:34]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
31.3 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
8.43 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.41 mL
Type
reactant
Smiles
CN1C(CCCCC1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
31.3 mL
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
6.34 mL
Type
reactant
Smiles
ClC1=C(C=CC=C1)OC

Conditions

Stirring
Type
CUSTOM
Details
After stirring the reaction mixture for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
After stirring for 30 min under Ar
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with H2O
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with EtOAc
WASH
Type
WASH
Details
washed with 5N HCl (100 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1C(N(CCCC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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